N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide
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Overview
Description
N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide is a complex organic compound with a unique structure that includes multiple isopropyl groups, a purine base, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide involves multiple steps. The key steps include the formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system, followed by the introduction of the purine base and the benzamide group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide group can be reduced to a benzylamine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while reduction of the benzamide group would yield the benzylamine derivative.
Scientific Research Applications
N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: Its unique structure suggests potential as a drug candidate for various therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The purine base in its structure suggests that it may interact with nucleic acids or enzymes involved in nucleotide metabolism. The benzamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(9-((6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Uniqueness
What sets N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide apart is the presence of the methylthio group and the specific configuration of the isopropyl groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H47N5O6SSi2 |
---|---|
Molecular Weight |
674.0 g/mol |
IUPAC Name |
N-[9-[(6aR,8R,9R,9aR)-9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C31H47N5O6SSi2/c1-19(2)44(20(3)4)39-15-24-26(41-45(42-44,21(5)6)22(7)8)27(38-18-43-9)31(40-24)36-17-34-25-28(32-16-33-29(25)36)35-30(37)23-13-11-10-12-14-23/h10-14,16-17,19-22,24,26-27,31H,15,18H2,1-9H3,(H,32,33,35,37)/t24-,26-,27-,31-/m1/s1 |
InChI Key |
QBSJMMANIALPGQ-YUGARCTCSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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